5-bromo-1-methyl-4-nitro-1H-pyrazole
Description
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the largest class of organic compounds. Within this domain, pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The compound 5-bromo-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole (B372694), meaning its basic ring structure has been modified with the attachment of specific functional groups: a bromine atom, a methyl group, and a nitro group. These substituents bestow upon the molecule a unique reactivity profile, making it a valuable reagent for organic synthesis.
The pyrazole scaffold is a privileged structure in drug discovery and organic chemistry. Its derivatives have been extensively studied and are known to exhibit a wide spectrum of biological activities. nih.gov This has led to their incorporation into numerous clinically used pharmaceuticals. The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects.
The significance of pyrazole derivatives is underscored by their diverse pharmacological applications, which include:
Anti-inflammatory and Analgesic: Perhaps the most famous example is Celecoxib (B62257), a selective COX-2 inhibitor used to treat arthritis. Other pyrazole-based drugs like Phenylbutazone and Metamizole have also been used for their anti-inflammatory and pain-relieving properties. nih.gov
Anticancer: Pyrazole derivatives are being investigated as potent anticancer agents, with some showing inhibitory activity against various kinases involved in cancer progression. mdpi.com
Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in compounds developed to combat bacterial and fungal infections. globalresearchonline.net
Antiviral and Antitubercular: Research has demonstrated the potential of pyrazole-containing molecules in fighting viral infections and tuberculosis. nih.govglobalresearchonline.net
Neuroprotective and Anticonvulsant: Certain pyrazole derivatives have shown promise in protecting nerve cells and managing seizure disorders. nih.gov
In organic synthesis, pyrazoles serve as versatile intermediates for creating more complex heterocyclic systems and are used in the development of agrochemicals and dyes. globalresearchonline.net
| Compound Name | Therapeutic Class | Significance |
|---|---|---|
| Celecoxib | Anti-inflammatory | A selective COX-2 inhibitor widely used for arthritis pain and inflammation. nih.gov |
| Stanozolol | Anabolic Steroid | A synthetic steroid derived from testosterone. |
| Rimonabant | Anti-obesity (withdrawn) | Developed as an anorectic anti-obesity drug. |
| Phenylbutazone | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) for pain and fever. nih.gov |
The pyrazole ring is a five-membered heterocycle with the molecular formula C₃H₄N₂. Its structure consists of three carbon atoms and two adjacent nitrogen atoms. The numbering of the ring atoms starts from one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.
A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the hydrogen atom attached to a nitrogen can migrate to the other nitrogen atom, resulting in two different but rapidly interconverting forms. However, in the case of this compound, the presence of a methyl group on one of the nitrogen atoms (at position 1) quenches this tautomerism, leading to a fixed structure.
The nomenclature of substituted pyrazoles follows the standard IUPAC rules. For the compound :
Pyrazole: Indicates the core five-membered ring with two adjacent nitrogen atoms.
1H: Specifies that the nitrogen at position 1 is the one bearing a substituent (in this case, methyl) or a hydrogen atom in the parent structure.
1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at position 1.
4-nitro: A nitro group (-NO₂) is attached to the carbon atom at position 4.
5-bromo: A bromine atom (-Br) is attached to the carbon atom at position 5.
| Attribute | Description |
|---|---|
| Core Structure | Pyrazole (a five-membered aromatic heterocycle) |
| Substituent at N-1 | Methyl (-CH₃) |
| Substituent at C-4 | Nitro (-NO₂) |
| Substituent at C-5 | Bromo (-Br) |
| CAS Number | 89607-13-6 chemscene.comsigmaaldrich.com |
While this compound is not typically an end-product for therapeutic use, its value lies in its role as a chemical building block. biosynth.comlookchem.com The substituents on the pyrazole ring make it a highly useful intermediate for constructing more elaborate molecules.
The key features that define its utility as a synthetic intermediate are:
The Bromo Group: The bromine atom at position 5 is a versatile functional group. It can be readily displaced by other groups through nucleophilic substitution reactions or participate in cross-coupling reactions (like Suzuki or Heck reactions), which are powerful methods for forming new carbon-carbon bonds. This allows for the attachment of a wide variety of other molecular fragments at this position.
The Nitro Group: The nitro group at position 4 is a strong electron-withdrawing group, which influences the reactivity of the entire pyrazole ring. Furthermore, the nitro group itself can be chemically transformed. For instance, it can be reduced to an amino group (-NH₂), which then serves as a handle for further functionalization, such as amide bond formation. This transformation is crucial in the synthesis of many biologically active compounds. nih.gov
The Methylated Nitrogen: The N-methyl group prevents tautomerism and provides a fixed isomeric structure, which is essential for ensuring selectivity and predictability in subsequent chemical reactions.
The strategic placement of these functional groups makes this compound a valuable precursor in multi-step syntheses. For example, related compounds like 4-bromo-1-methyl-1H-pyrazole are known to be important intermediates in the synthesis of drugs such as Erdafitinib and Savolitinib. punagri.com Similarly, 5-bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are targets for cancer therapy. google.com This highlights the established importance of bromo-methyl-pyrazole scaffolds in medicinal chemistry. Therefore, this compound is a research target for chemists looking to develop novel synthetic routes to complex molecules with potential pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄BrN₃O₂ ambeed.com |
| Molecular Weight | 206.00 g/mol ambeed.com |
| Appearance | Solid |
| Primary Use | Laboratory chemical, Synthetic intermediate chemscene.comlookchem.com |
Mentioned Chemical Compounds
| Compound Name | Role/Significance |
|---|---|
| This compound | The subject of this article; a synthetic intermediate. |
| Celecoxib | An anti-inflammatory drug containing a pyrazole ring. nih.gov |
| Stanozolol | An anabolic steroid with a pyrazole ring fused to the steroid structure. |
| Rimonabant | A pyrazole-based drug formerly used for obesity. |
| Phenylbutazone | An NSAID based on the pyrazole structure. nih.gov |
| Metamizole | An analgesic and antipyretic drug with a pyrazole core. nih.gov |
| 4-bromo-1-methyl-1H-pyrazole | A related synthetic intermediate for drugs like Erdafitinib and Savolitinib. punagri.com |
| Erdafitinib | A cancer medication synthesized using a pyrazole intermediate. punagri.com |
| Savolitinib | A cancer medication synthesized using a pyrazole intermediate. punagri.com |
| 5-bromo-1-methyl-1H-pyrazol-3-amine | A key intermediate for PI3K inhibitors. google.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQAFBHIKMXFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361599 | |
| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-13-6 | |
| Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 1 Methyl 4 Nitro 1h Pyrazole and Its Analogues
Classical and Contemporary Synthetic Routes to Pyrazole (B372694) Scaffolds
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available to chemists. These can be broadly categorized into classical cyclocondensation reactions, versatile 1,3-dipolar cycloadditions, and modern transition metal-catalyzed approaches.
Cyclocondensation Reactions
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This method, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound with a hydrazine, leading to the formation of the pyrazole ring through a dehydration process. nih.gov
The choice of reactants allows for the introduction of various substituents onto the pyrazole core. For instance, the reaction of a 1,3-diketone with methylhydrazine can produce two regioisomeric N-methylpyrazole products, a challenge that often requires specific reaction conditions or purification to resolve. nih.gov Multicomponent reactions (MCRs) have enhanced this classical approach by generating the 1,3-dicarbonyl compounds in situ, followed by a one-pot transformation with hydrazines to form polysubstituted pyrazoles. beilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-Diketones | Hydrazine | Acid or Base catalyst | 3,5-Disubstituted Pyrazole | beilstein-journals.org |
| β-Ketoesters | Phenylhydrazine | N,N-dimethylacetamide, RT | 1-Aryl-3-substituted-5-pyrazolone | organic-chemistry.org |
| α,β-Unsaturated Ketones | Hydrazine | Oxidation of intermediate | 3,5-Disubstituted Pyrazole | nih.gov |
1,3-Dipolar Cycloadditions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents another cornerstone of pyrazole synthesis. This reaction typically involves the combination of a diazo compound (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile). researchgate.nettandfonline.com The Huisgen 1,3-dipolar cycloaddition offers a high degree of regioselectivity and functional group tolerance, making it a powerful tool for constructing substituted pyrazoles. tandfonline.com
Diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones, to react with alkynes, providing a convergent route to polysubstituted pyrazoles. acs.org The regiochemical outcome of the cycloaddition is influenced by steric and electronic factors of both the dipole and the dipolarophile. Recent advancements have demonstrated these reactions can be performed under green conditions, such as in aqueous micellar solutions, which can also control regioselectivity based on pH. researchgate.netunisi.it
Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl Diazoacetate (in situ) | Methyl Propiolate | TPGS-750-M/H₂O, pH 5.5 | 3,5-Disubstituted Pyrazole | researchgate.netunisi.it |
| N-Tosylhydrazones | Terminal Alkynes | Transition-metal-free | Polysubstituted Pyrazoles | acs.org |
| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Multisubstituted Cyanopyrazoles | organic-chemistry.org |
Transition Metal-Catalyzed Approaches
Modern synthetic chemistry has increasingly utilized transition metals to catalyze the formation and functionalization of heterocyclic rings, including pyrazoles. These methods often involve the direct C-H functionalization of a pre-formed pyrazole ring, providing an efficient way to introduce complexity without the need for pre-functionalized starting materials. bohrium.comdntb.gov.ua
Palladium, copper, and rhodium are commonly employed catalysts for reactions such as C-H arylation, alkenylation, and alkynylation. bohrium.com While these methods are powerful for creating analogues, controlling regioselectivity can be a significant challenge, often requiring the use of directing groups or specifically substituted substrates to favor reaction at a particular position (C3, C4, or C5). bohrium.comthieme-connect.com For example, electron-withdrawing groups at the C4 position can influence the outcome of C-H alkylation reactions at the C5 position. bohrium.com These approaches are particularly valuable for the late-stage functionalization of complex molecules containing a pyrazole core.
Regioselective Functionalization Strategies for Bromination and Nitration on the Pyrazole Ring System
To synthesize 5-bromo-1-methyl-4-nitro-1H-pyrazole, a pre-formed 1-methylpyrazole ring or a suitable precursor must undergo regioselective nitration and bromination. The order of these steps and the reagents used are critical to achieving the desired substitution pattern.
Direct Bromination and Nitration Protocols
Nitration: The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic aromatic substitution using nitrating agents like a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration is highly dependent on the substituents already present on the ring. Direct nitration of 1-methylpyrazole often yields a mixture of isomers, with the 3-nitro and 5-nitro products frequently observed.
To achieve regioselective nitration at the C4 position, a common strategy involves starting with a pyrazole that has blocking groups or activating groups that direct the electrophile to the desired position. An alternative, highly regioselective route to 1-methyl-4-nitropyrazole involves the synthesis and subsequent thermal decarboxylation of 1-methyl-4-nitro-3-pyrazolecarboxylic acid, which avoids the formation of other nitro isomers.
Bromination: Following nitration, the intermediate 1-methyl-4-nitropyrazole can be brominated. The directing effects of the substituents on the ring determine the site of bromination. The N1-methyl group is an activating group and directs electrophiles to the ortho (C5) and para (C3) positions. Conversely, the C4-nitro group is a strong deactivating group and directs incoming electrophiles to the meta positions (C3 and C5).
In the case of 1-methyl-4-nitropyrazole, both effects align to strongly favor electrophilic substitution at the C5 position. The C5 position is ortho to the activating methyl group and meta to the deactivating nitro group, making it the most electron-rich and sterically accessible site for bromination. researchgate.net Common brominating agents such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent are used for this transformation.
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative pathway for introducing a specific halogen onto a heterocyclic ring. organic-chemistry.orgfrontiersin.org This strategy involves the conversion of an existing halide (e.g., chloride or iodide) at the desired position into a bromide.
In the context of pyrazole synthesis, a 5-iodo or 5-chloro-1-methyl-4-nitropyrazole could potentially be converted to the target 5-bromo compound. These reactions are often mediated by copper or other transition metal catalysts. organic-chemistry.orgsemanticscholar.org For instance, a copper(I)-catalyzed conversion of an aryl bromide to an aryl iodide has been well-documented and similar principles can be applied to heteroaryl systems. organic-chemistry.org This approach can be particularly useful if a precursor with a different halogen at the C5 position is more readily accessible than the corresponding unsubstituted compound for direct bromination. The feasibility of this approach depends on the relative reactivity of the C-X bond and the tolerance of the nitro group to the reaction conditions.
N-Alkylation Strategies for 1-Methyl Substitution
The introduction of a methyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound and its analogues. The regioselectivity of this alkylation is a significant consideration, as pyrazoles possess two adjacent nitrogen atoms that can potentially be alkylated. The choice of methylating agent, base, and reaction conditions plays a pivotal role in directing the substitution to the desired nitrogen atom.
Common methylating agents employed in the N-alkylation of pyrazoles include methyl iodide, dimethyl sulfate, and methylating agents. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF). For instance, the alkylation of 3,5-dibromo-4-nitropyrazole can be achieved by treating it with methyl halides or methyl sulfate in the presence of a base.
A notable challenge in the N-methylation of unsymmetrically substituted pyrazoles is the potential formation of a mixture of N1 and N2 isomers. The steric and electronic properties of the substituents on the pyrazole ring can influence the regiochemical outcome of the alkylation. Electron-withdrawing groups, such as the nitro group, can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the site of methylation.
Synthesis of Precursors and Related Brominated and Nitrated Pyrazoles
The synthesis of the target compound, this compound, and its analogues relies on the availability of appropriately substituted pyrazole precursors. The following subsections detail the synthetic routes to key brominated and nitrated pyrazole intermediates.
Synthesis of 3,5-Dibromo-1-methyl-4-nitropyrazole
The synthesis of 3,5-dibromo-1-methyl-4-nitropyrazole is a multi-step process that begins with the nitration of pyrazole.
Step 1: Nitration of Pyrazole to 4-Nitropyrazole
Pyrazole is nitrated using a mixture of sulfuric acid and nitric acid to yield 4-nitropyrazole.
Step 2: Bromination of 4-Nitropyrazole to 3,5-Dibromo-4-nitropyrazole
The resulting 4-nitropyrazole is then subjected to bromination to introduce two bromine atoms at the 3 and 5 positions of the pyrazole ring, yielding 3,5-dibromo-4-nitropyrazole.
Step 3: N-Methylation of 3,5-Dibromo-4-nitropyrazole
The final step involves the N-alkylation of 3,5-dibromo-4-nitropyrazole to introduce the methyl group at the 1-position. This can be achieved using two primary methods:
Method I: Reaction with C1- to C6-alkyl halides in dimethylformamide (DMF). In this method, 3,5-dibromo-4-nitropyrazole is dissolved in absolute DMF and added dropwise to a suspension of sodium hydride in absolute DMF, followed by the addition of the alkyl halide.
Method II: Reaction with C1- to C6-alkyl sulfate in the presence of a caustic solution.
These methods lead to the formation of 3,5-dibromo-1-methyl-4-nitropyrazole.
| Step | Reactants | Reagents | Product |
| 1 | Pyrazole | H₂SO₄, HNO₃ | 4-Nitropyrazole |
| 2 | 4-Nitropyrazole | Brominating agent | 3,5-Dibromo-4-nitropyrazole |
| 3 | 3,5-Dibromo-4-nitropyrazole | Methyl halide or Methyl sulfate, Base | 3,5-Dibromo-1-methyl-4-nitropyrazole |
Synthesis of 4-Bromo-1-methyl-3-nitro-1H-pyrazole
The synthesis of 4-bromo-1-methyl-3-nitro-1H-pyrazole starts with the commercially available 3-nitro-1H-pyrazole.
Step 1: Bromination of 3-Nitro-1H-pyrazole
3-Nitro-1H-pyrazole is brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS), in water. The reaction is stirred overnight at room temperature to yield 4-bromo-3-nitropyrazole.
Step 2: N-Methylation of 4-Bromo-3-nitropyrazole
The subsequent N-methylation of 4-bromo-3-nitropyrazole can be carried out using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base to afford a mixture of 4-bromo-1-methyl-3-nitro-1H-pyrazole and 4-bromo-1-methyl-5-nitro-1H-pyrazole. The separation of these regioisomers can be achieved by chromatographic techniques.
| Step | Reactants | Reagents | Product |
| 1 | 3-Nitro-1H-pyrazole | N-Bromosuccinimide, H₂O | 4-Bromo-3-nitropyrazole |
| 2 | 4-Bromo-3-nitropyrazole | Methylating agent, Base | 4-Bromo-1-methyl-3-nitro-1H-pyrazole |
Synthesis of 4-Bromo-1-methyl-5-nitro-1H-pyrazole
As mentioned in the previous section, the N-methylation of 4-bromo-3-nitropyrazole can lead to the formation of two regioisomers. The isomer with the methyl group at the N1 position and the nitro group at the C5 position is 4-bromo-1-methyl-5-nitro-1H-pyrazole. The ratio of the two isomers can be influenced by the reaction conditions. The isolation of the desired 5-nitro isomer is typically performed using column chromatography.
Chemical Reactivity and Transformational Chemistry of 5 Bromo 1 Methyl 4 Nitro 1h Pyrazole
Reactivity of the Bromine Moiety
The bromine atom at the C5 position of the pyrazole (B372694) ring is a key site for functionalization. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent nitro group, making it susceptible to various transformations.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazole ring, amplified by the nitro group, facilitates the displacement of the bromide ion by nucleophiles. While specific studies on 5-bromo-1-methyl-4-nitro-1H-pyrazole are not extensively documented, the reactivity of analogous compounds provides strong evidence for this pathway. For instance, N-substituted 3,5-dibromo-4-nitropyrazoles have been shown to undergo nucleophilic substitution at the C5 position with primary amines. This suggests that this compound would readily react with various nucleophiles such as amines and alkoxides to yield 5-substituted-1-methyl-4-nitro-1H-pyrazoles. The general scheme for such a reaction would involve the attack of the nucleophile at the C5 carbon, leading to the departure of the bromide ion.
| Nucleophile | Product |
| Primary Amine (R-NH2) | 5-(Alkylamino)-1-methyl-4-nitro-1H-pyrazole |
| Alkoxide (R-O⁻) | 5-Alkoxy-1-methyl-4-nitro-1H-pyrazole |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom on the pyrazole ring serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a well-established method for the arylation and heteroarylation of bromo-substituted heterocycles. A study on the Suzuki-Miyaura coupling of the closely related 4-bromo-3,5-dinitro-1H-pyrazole has demonstrated successful coupling with a variety of aryl and heteroaryl boronic acids using the XPhos Pd G2 precatalyst. rsc.org This indicates that this compound is a viable substrate for similar transformations, allowing for the introduction of diverse aryl and heteroaryl substituents at the C5 position.
| Boronic Acid | Catalyst System | Product |
| Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl-1-methyl-4-nitro-1H-pyrazole |
| Heteroarylboronic acid | XPhos Pd G2, Base | 5-Heteroaryl-1-methyl-4-nitro-1H-pyrazole |
Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with an alkene) wikipedia.orgorganic-chemistry.org and the Sonogashira coupling (coupling with a terminal alkyne) researchgate.netorganic-chemistry.org, are also expected to be feasible with this compound, further expanding its synthetic utility.
Reactivity of the Nitro Group
The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It is also a versatile functional group that can undergo various transformations.
Reduction Reactions to Amino-Pyrazoles
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to valuable amino-pyrazole building blocks. This can be achieved using various reducing agents. A notable example is the iron-catalyzed reduction of 4-bromo-3,5-dinitro-1H-pyrazole with hydrazine (B178648) hydrate, which selectively reduces both nitro groups to amines. rsc.org This suggests that the nitro group in this compound can be efficiently reduced to an amino group to furnish 5-bromo-1-methyl-1H-pyrazol-4-amine.
Common methods for the reduction of aromatic nitro compounds that are applicable to this system include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas.
Metal-Acid Systems: Such as tin(II) chloride (SnCl₂) in hydrochloric acid researchgate.net, or iron powder in acetic acid.
| Reagent | Product |
| Fe, NH₂NH₂·H₂O | 5-Bromo-1-methyl-1H-pyrazol-4-amine |
| H₂, Pd/C | 5-Bromo-1-methyl-1H-pyrazol-4-amine |
| SnCl₂, HCl | 5-Bromo-1-methyl-1H-pyrazol-4-amine |
Condensation Reactions Involving the Nitro Group
While the direct condensation of a nitro group on an aromatic ring is not a common reaction, the activated methylene (B1212753) group of the N1-methyl substituent, influenced by the adjacent nitro group, could potentially participate in condensation reactions under specific basic conditions. However, there is limited specific literature on such reactions for 4-nitro-pyrazoles. More commonly, the nitro group is first reduced to an amine, which can then readily undergo condensation reactions with carbonyl compounds to form imines or be used in the synthesis of fused heterocyclic systems.
Reactivity at the N1 Position
The nitrogen at the N1 position of the pyrazole ring in the target molecule is substituted with a methyl group. This methylation has significant implications for the reactivity at this position. The presence of the methyl group means that the N1 position is no longer a site for electrophilic attack, such as further alkylation or arylation, as it lacks a proton to be removed. The N1-methyl group is generally stable and does not participate in reactions under typical conditions. While certain N-alkyl groups on heterocyclic systems can sometimes be cleaved under harsh conditions, this is not a common or synthetically useful transformation for the N1-methyl group of pyrazoles. Therefore, for most synthetic purposes, the N1-methyl group of this compound is considered unreactive.
Derivatization Strategies for Advanced Chemical Entities
The strategic derivatization of this compound is pivotal in the development of compounds with tailored properties. The presence of both a bromo and a nitro group on the pyrazole ring allows for a range of chemical manipulations, including nucleophilic substitution and cross-coupling reactions, enabling the introduction of a vast spectrum of functional groups and the construction of complex molecular architectures.
Formation of Carboxamide Derivatives
The synthesis of pyrazole carboxamides is a significant area of research due to the prevalence of this functional group in biologically active molecules. While direct conversion of the bromo or nitro group of this compound to a carboxamide is not a commonly reported transformation, multistep synthetic sequences involving related pyrazole intermediates are well-established.
For instance, the synthesis of pyrazole-4-carboxamides often involves the initial construction of a pyrazole ring with a carboxylic acid or ester functionality at the 4-position, followed by standard amidation procedures. One general approach involves the condensation of a hydrazine derivative with a β-ketoester, followed by subsequent functional group manipulations to introduce the desired substituents. ontosight.ai
In a related context, the synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives has been explored for their potential biological activities. nih.gov Although not starting from this compound, these syntheses highlight the importance of the pyrazole carboxamide scaffold. A general route to such compounds could conceptually involve the conversion of the 5-bromo substituent to a carboxylic acid via methodologies such as lithium-halogen exchange followed by carboxylation, or through palladium-catalyzed carbonylation reactions, which would then be followed by amide bond formation.
A representative, though not directly from the title compound, synthesis of a pyrazole carboxamide is the reaction of a pyrazole carboxylic acid with an amine in the presence of a coupling agent.
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
| Pyrazole-5-carboxylic acid | Amine (R-NH2) | HATU, EDCI | Pyrazole-5-carboxamide |
| Pyrazole-3-carbonyl chloride | Amine (R-NH2) | - | Pyrazole-3-carboxamide |
This table represents general synthetic strategies for pyrazole carboxamides and does not depict reactions starting from this compound.
Introduction of Diverse Functionalities
The bromo and nitro groups on the this compound ring serve as versatile handles for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this starting material.
Cross-Coupling Reactions: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling with various boronic acids can be employed to introduce aryl, heteroaryl, or alkyl groups at this position. mdpi.com Similarly, Sonogashira coupling with terminal alkynes can install alkynyl functionalities. researchgate.net These transformations allow for the construction of complex molecular frameworks with diverse electronic and steric properties. The efficiency of these couplings can be influenced by the choice of catalyst, ligand, and reaction conditions.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group at the 4-position activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). While the bromine at the 5-position is a good leaving group, the nitro group itself can also be displaced by strong nucleophiles under certain conditions. This reactivity allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, leading to the formation of new pyrazole derivatives with diverse functional groups.
The following table provides a conceptual overview of potential derivatization reactions of this compound based on the known reactivity of similar compounds.
| Reaction Type | Reagents | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-1-methyl-4-nitro-1H-pyrazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 1-Methyl-4-nitro-5-(alkynyl)-1H-pyrazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Substituted-1-methyl-4-nitro-1H-pyrazol-5-amine |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-O⁻, R-S⁻) | 1-Methyl-4-nitro-5-(substituted)-1H-pyrazole |
This table outlines potential synthetic transformations. Specific reaction conditions and outcomes would require experimental validation.
Spectroscopic and Crystallographic Investigations of 5 Bromo 1 Methyl 4 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups cause an upfield shift. oregonstate.edu The pyrazole (B372694) ring is an aromatic system, and the substituents—a bromine atom, a methyl group, and a nitro group—each exert a distinct electronic influence on the ring protons.
In the case of 5-bromo-1-methyl-4-nitro-1H-pyrazole, two key proton signals are expected: one from the methyl group attached to the N1 nitrogen and another from the C3 proton of the pyrazole ring.
N1-CH₃ Protons: The methyl group attached to the N1 position will also appear as a singlet, integrating to three protons. Its chemical shift is generally observed in the range of 3.5-4.5 ppm for N-methylated azoles. The electronic environment of the substituted pyrazole ring influences this position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C3-H | 7.5 - 8.5 | Singlet |
| N1-CH₃ | 3.8 - 4.2 | Singlet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to the nature of the substituents and their position on the pyrazole ring. For 1-substituted C-nitropyrazoles, the positions of the carbon atoms can be distinguished based on their chemical shifts. researchgate.net
The structure of this compound contains four distinct carbon environments: three within the pyrazole ring (C3, C4, and C5) and one from the N-methyl group.
C3: This carbon is bonded to a hydrogen atom and is adjacent to the N2 nitrogen and the C4 carbon bearing the nitro group. Its chemical shift is expected in the aromatic region.
C4: This carbon is directly attached to the electron-withdrawing nitro group, which typically causes a significant downfield shift.
C5: This carbon is bonded to the bromine atom. The "heavy atom effect" of bromine, along with its electronegativity, will influence its resonance, generally causing an upfield shift compared to an unsubstituted carbon.
N1-CH₃: The methyl carbon will appear at a characteristic upfield position, typically in the range of 35-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | 135 - 145 |
| C4 | 140 - 150 |
| C5 | 110 - 120 |
| N1-CH₃ | 35 - 45 |
¹⁵N NMR spectroscopy is a valuable tool for probing the electronic structure of nitrogen-containing heterocyclic compounds like pyrazoles. japsonline.com The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, the nature of substituents, and their participation in the aromatic system. japsonline.com In this compound, there are three distinct nitrogen atoms: the two pyrazole ring nitrogens (N1 and N2) and the nitrogen of the nitro group.
N1 and N2 of the Pyrazole Ring: The N1 nitrogen is a pyrrole-type nitrogen, bonded to the methyl group, while the N2 nitrogen is a pyridine-type, doubly bonded nitrogen. These different electronic environments lead to distinct ¹⁵N chemical shifts. For pyrazole systems, these nitrogens typically resonate in a wide range, and their specific shifts can help confirm the substitution pattern. researchgate.net
Nitro Group Nitrogen (-NO₂): The nitrogen atom of the nitro group is expected to have a chemical shift in a characteristic region for nitro compounds, often found significantly downfield. researchgate.net
The application of ¹⁵N NMR can definitively distinguish between isomers and provide insight into the electronic distribution within the pyrazole ring. japsonline.com
While 1D NMR spectra provide essential information, complex molecules often require multi-dimensional NMR techniques for unambiguous structural assignment. iaea.org Techniques such as COSY, HSQC, and HMBC are instrumental in establishing connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since both the C3-H and N1-CH₃ protons are expected to be singlets, no cross-peaks would be observed, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the C3-H proton signal to the C3 carbon signal and the N1-CH₃ proton signals to the N1-CH₃ carbon signal.
The N1-CH₃ protons showing correlations to C5 and C3.
The C3-H proton showing correlations to C4, C5, and potentially the N1-CH₃ carbon.
These correlations would provide unequivocal evidence for the substitution pattern on the pyrazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comjournalssystem.com For this compound, characteristic vibrational bands are expected for the nitro group, the C-Br bond, the pyrazole ring, and the methyl group.
Key expected vibrational frequencies include:
Nitro Group (NO₂) Vibrations: The nitro group exhibits strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration typically appears in the range of 1500-1600 cm⁻¹, and the symmetric stretching vibration is found between 1300-1400 cm⁻¹. These are often very intense peaks.
Pyrazole Ring Vibrations: The aromatic pyrazole ring will have several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the ring proton will appear above 3000 cm⁻¹.
C-H Vibrations of the Methyl Group: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range and bending vibrations around 1375-1450 cm⁻¹.
C-Br Stretching Vibration: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency "fingerprint" region of the IR spectrum, typically between 500 and 650 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds that are highly polarizable, which can aid in the complete vibrational assignment. researchgate.net
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |
| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 |
| Pyrazole Ring | C-H Stretch | > 3000 |
| Methyl (CH₃) | C-H Stretch | 2850 - 3000 |
| Carbon-Bromine | C-Br Stretch | 500 - 650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. miamioh.edu For this compound (C₄H₄BrN₃O₂), the molecular weight is 220.96 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a distinct molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
Fragmentation Pattern: The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. researchgate.net For this compound, common fragmentation pathways would likely involve:
Loss of the Nitro Group: A primary fragmentation step is often the loss of the nitro group (NO₂•, 46 Da), leading to a significant fragment ion.
Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15 Da).
Ring Cleavage: The pyrazole ring itself can undergo cleavage, often involving the loss of N₂ or HCN, which is a characteristic fragmentation pathway for many nitrogen-containing heterocycles. researchgate.netresearchgate.net
Analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the substituent arrangement.
X-ray Crystallography for Solid-State Structure Determination
The molecular structure of this compound is expected to be largely planar, a characteristic feature of the pyrazole ring. The pyrazole ring itself is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The substituents on the ring—a bromine atom at position 5, a methyl group at position 1, and a nitro group at position 4—will influence the electronic distribution and local geometry of the ring.
Based on crystallographic data of similar pyrazole derivatives, the bond lengths and angles within the pyrazole ring of this compound are anticipated to fall within established ranges. The C-N and N-N bond lengths in the pyrazole ring are typically intermediate between single and double bond lengths, reflecting the aromatic character of the ring. The introduction of a nitro group at the C4 position is expected to lead to a slight elongation of the adjacent C-C and C-N bonds within the ring due to its electron-withdrawing nature. The C-Br bond length is expected to be in the typical range for a bromine atom attached to an sp2-hybridized carbon.
The methyl group attached to the N1 atom will have C-H bond lengths and H-C-H bond angles consistent with a typical sp3-hybridized carbon. The nitro group is expected to be nearly coplanar with the pyrazole ring to maximize resonance stabilization. The N-O bond lengths within the nitro group will be characteristic of a delocalized pi-system.
A hypothetical representation of selected bond parameters for this compound, based on known pyrazole structures, is presented in the table below.
| Bond/Angle | Expected Value |
| C3-C4 | ~1.40 Å |
| C4-C5 | ~1.38 Å |
| C5-N1 | ~1.35 Å |
| N1-N2 | ~1.34 Å |
| N2-C3 | ~1.33 Å |
| C5-Br | ~1.85 Å |
| C4-N(nitro) | ~1.45 Å |
| N(nitro)-O | ~1.22 Å |
| N1-C(methyl) | ~1.47 Å |
| ∠ C4-C5-N1 | ~108° |
| ∠ C5-N1-N2 | ~112° |
| ∠ N1-N2-C3 | ~105° |
| ∠ N2-C3-C4 | ~111° |
| ∠ C3-C4-C5 | ~104° |
| ∠ O-N-O (nitro) | ~125° |
Note: These values are estimations based on related structures and may vary in an actual crystal structure determination.
The solid-state packing of this compound will be dictated by a variety of intermolecular interactions, leading to the formation of a stable supramolecular assembly. The key interactions expected to be present are halogen bonds and hydrogen bonds.
Halogen Bonding: The bromine atom at the C5 position of the pyrazole ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. acs.org In the case of this compound, the electron-withdrawing nature of the pyrazole ring and the adjacent nitro group would enhance the electrophilic character of the bromine atom. This bromine atom could then form halogen bonds with the oxygen atoms of the nitro group or the nitrogen atom of the pyrazole ring of neighboring molecules. Such C-Br···O or C-Br···N interactions are directional and can play a significant role in organizing the molecules into specific motifs, such as chains or sheets. researchgate.net The strength of these halogen bonds would depend on the distance and angle of the interaction.
The interplay of these halogen and hydrogen bonds would result in a complex three-dimensional supramolecular architecture. The specific arrangement would aim to maximize the attractive intermolecular forces while minimizing steric repulsion. It is plausible that the molecules would arrange in a way that allows for the formation of extended networks of these non-covalent interactions, leading to a well-ordered crystalline solid.
The potential intermolecular interactions are summarized in the table below.
| Interaction Type | Donor | Acceptor |
| Halogen Bond | C5-Br | O (nitro group), N2 (pyrazole ring) |
| Hydrogen Bond | C-H (methyl) | O (nitro group), N2 (pyrazole ring) |
| Hydrogen Bond | C-H (pyrazole) | O (nitro group), N2 (pyrazole ring) |
Computational and Theoretical Studies on 5 Bromo 1 Methyl 4 Nitro 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and equilibrium geometry of organic molecules. jocpr.comscirp.org For pyrazole (B372694) derivatives, DFT calculations, commonly using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to perform geometry optimization. derpharmachemica.comresearchgate.netresearchgate.net This process determines the lowest energy arrangement of atoms in the molecule, providing key structural parameters.
These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For 5-bromo-1-methyl-4-nitro-1H-pyrazole, the geometry would be influenced by the electronic effects of the electron-withdrawing nitro group and the halogen substituent. The planarity of the pyrazole ring is a key feature, although minor distortions can be introduced by bulky substituents. jocpr.com The results of such calculations provide a detailed three-dimensional model of the molecule, which is fundamental for understanding its interactions and reactivity.
Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT/B3LYP This table presents typical, non-experimental data based on calculations for analogous pyrazole structures to illustrate the output of DFT calculations.
| Parameter | Calculated Value |
|---|---|
| Bond Length (N1-N2) | ~1.35 Å |
| Bond Length (C4-N_nitro) | ~1.45 Å |
| Bond Length (C5-Br) | ~1.88 Å |
| Bond Angle (N1-N2-C3) | ~112° |
| Bond Angle (C4-C5-Br) | ~128° |
| Dihedral Angle (C3-C4-N_nitro-O) | ~180° (for planarity) |
Quantum Chemical Modeling of Reactivity and Reaction Mechanisms
Quantum chemical modeling is essential for predicting the chemical reactivity and potential reaction pathways of a molecule. For substituted pyrazoles, these models help identify the most likely sites for electrophilic or nucleophilic attack and elucidate the energetics of chemical transformations. unar.ac.id
A key component of this modeling is Frontier Molecular Orbital (FMO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. derpharmachemica.com A smaller energy gap generally suggests higher chemical reactivity. unar.ac.id From the HOMO and LUMO energies, global reactivity descriptors can be derived, such as chemical hardness, softness, chemical potential, and the electrophilicity index, which quantify the molecule's stability and reactive nature. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. unar.ac.id These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the area around the nitro group's oxygen atoms would be expected to show a strong negative potential, while the regions near the pyrazole ring protons and the carbon attached to the bromine might show positive or less negative potential. Such analyses are crucial in understanding reaction mechanisms, for instance in cycloaddition reactions where pyrazoles can be involved. nih.gov
Table 2: Illustrative Global Reactivity Descriptors for this compound This table presents typical, non-experimental data based on calculations for analogous structures to illustrate the output of reactivity modeling.
| Descriptor | Typical Value Range | Significance |
|---|---|---|
| E_HOMO | -7 to -9 eV | Electron-donating ability |
| E_LUMO | -2 to -4 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4 to 6 eV | Chemical reactivity and stability |
| Hardness (η) | 2 to 3 eV | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 1.5 to 3.0 eV | Propensity to accept electrons |
Investigation of Tautomerism in Brominated Pyrazoles
Tautomerism is a significant phenomenon in pyrazole chemistry, where a proton can migrate between the two nitrogen atoms of the ring (annular prototropic tautomerism). researchgate.netnih.gov This equilibrium is highly dependent on the substitution pattern on the pyrazole ring. researchgate.net Computational studies using DFT have been successfully applied to determine the relative stabilities of different tautomers in various brominated pyrazoles, justifying the predominance of one form over another in different states (solid vs. solution). researchgate.net
However, for this compound, this common form of annular tautomerism is not possible. The presence of a methyl group on the N1 nitrogen atom "locks" the structure into a single tautomeric form, preventing the migration of a proton between the ring nitrogens. nih.gov While other types of tautomerism (e.g., involving the nitro group to form an aci-nitro tautomer) are theoretically conceivable, the N-methylation effectively quenches the principal pyrazole tautomerism that is a central topic of investigation in its N-unsubstituted analogues.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method in combination with DFT. researchgate.netresearchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These calculations can provide theoretical ¹H and ¹³C NMR spectra that often show good agreement with experimental results, aiding in the assignment of complex spectra. jocpr.com
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents typical, non-experimental data based on GIAO calculations for analogous structures to illustrate predicted spectroscopic parameters.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C3 | - | ~145-150 |
| H3 | ~7.5-8.0 | - |
| C4 | - | ~120-125 |
| C5 | - | ~105-110 |
| N-CH₃ | ~3.8-4.2 | ~35-40 |
IR Frequencies: Theoretical Infrared (IR) spectra can be computed by performing a vibrational frequency analysis on the optimized molecular geometry. scirp.org This DFT-based calculation provides the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental IR spectra. derpharmachemica.com These predicted spectra are invaluable for assigning specific absorption bands to particular vibrational modes, such as C-N stretching, N-O stretching of the nitro group, or C-Br stretching. jocpr.comnih.gov
Table 4: Illustrative Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound This table presents typical, non-experimental data based on DFT calculations for analogous structures to illustrate predicted spectroscopic parameters.
| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching (Aromatic) | ~3100-3150 |
| C-H stretching (Methyl) | ~2950-3000 |
| C=N/C=C stretching (Ring) | ~1550-1600 |
| NO₂ asymmetric stretching | ~1520-1560 |
| NO₂ symmetric stretching | ~1340-1380 |
| C-Br stretching | ~550-650 |
Advanced Applications in Organic Synthesis and Material Science Research
Role as a Precursor in the Synthesis of Complex Heterocyclic Systems
5-Bromo-1-methyl-4-nitro-1H-pyrazole serves as a versatile synthon for the construction of a variety of complex heterocyclic systems. The presence of the nitro group, a strong electron-withdrawing group, and the reactive bromo substituent allows for sequential and regioselective functionalization. This dual reactivity is instrumental in the assembly of fused pyrazole (B372694) derivatives and other intricate heterocyclic frameworks.
The pyrazole core is a prevalent motif in medicinal chemistry, and the ability to elaborate upon the this compound scaffold is of significant interest. nih.gov For instance, the bromine atom can be displaced by various nucleophiles, while the nitro group can be reduced to an amino group, which can then participate in a range of cyclization reactions. This sequential functionalization provides a powerful strategy for the synthesis of novel pyrazole-annulated heterocycles with potential biological activity.
Strategies for Enabling Diversification via Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-bromine bond at the 5-position of the pyrazole ring readily participates in a variety of palladium-catalyzed reactions, enabling the introduction of a wide array of substituents and facilitating the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-pyrazole with organoboron compounds. It has been successfully employed for the synthesis of 5-aryl- and 5-heteroaryl-1-methyl-4-nitro-1H-pyrazoles. rsc.orgnih.govpsu.eduias.ac.in The reaction typically proceeds under mild conditions with a palladium catalyst, a base, and a suitable solvent. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse range of aromatic and heteroaromatic moieties, significantly expanding the chemical space accessible from this compound. nih.govuzh.ch
Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the bromo-pyrazole with alkenes. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a base. researchgate.netmdpi.com The Heck reaction is particularly useful for the synthesis of 5-alkenyl-1-methyl-4-nitro-1H-pyrazoles, which can serve as versatile intermediates for further transformations.
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon triple bond by reacting the bromo-pyrazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.govorganic-chemistry.orgresearchgate.net The resulting 5-alkynyl-1-methyl-4-nitro-1H-pyrazoles are valuable precursors for the synthesis of various heterocyclic compounds and conjugated materials.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromo-pyrazole with amines. wikipedia.orgbeilstein-journals.org It is a powerful method for the synthesis of 5-amino-1-methyl-4-nitro-1H-pyrazole derivatives. researchgate.netresearchgate.netnih.gov The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and requires a base. This method offers a direct route to a wide range of N-substituted pyrazoles, which are of interest in medicinal chemistry.
Stille Coupling: The Stille coupling involves the reaction of the bromo-pyrazole with an organotin compound, catalyzed by palladium, to form a new carbon-carbon bond. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups.
A summary of representative palladium-catalyzed reactions involving this compound is presented in the table below.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd catalyst, base | 5-Aryl/Heteroaryl-1-methyl-4-nitro-1H-pyrazole |
| Heck | Alkene | Pd catalyst, base | 5-Alkenyl-1-methyl-4-nitro-1H-pyrazole |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-1-methyl-4-nitro-1H-pyrazole |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | 5-Amino-1-methyl-4-nitro-1H-pyrazole |
| Stille | Organotin compound | Pd catalyst | 5-Substituted-1-methyl-4-nitro-1H-pyrazole |
Development of Novel Synthetic Pathways Utilizing this compound as a Key Synthon
The unique reactivity of this compound has spurred the development of novel synthetic pathways to access complex molecules. Its utility as a key synthon is demonstrated in multi-step syntheses where its functional groups are sequentially manipulated to build molecular complexity. For instance, a synthetic route might involve an initial palladium-catalyzed coupling at the 5-position, followed by reduction of the nitro group to an amine. This newly installed amino group can then be used as a handle for further functionalization, such as acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems.
Furthermore, the electron-withdrawing nature of the nitro group can activate the pyrazole ring for certain nucleophilic aromatic substitution reactions, providing an alternative strategy for functionalization. The interplay between the bromo and nitro groups allows for a high degree of control over the synthetic outcome, making this compound a valuable tool for synthetic chemists. The development of synthetic methods for related compounds, such as 5-bromo-1-methyl-1H-pyrazol-3-amine, further highlights the importance of this structural motif in accessing key intermediates for drug discovery. google.com The synthesis of various pyrazole derivatives with potential herbicidal activity also showcases the broad applicability of pyrazole-based synthons in agrochemical research. nih.gov
Explorations in Non-Linear Optical (NLO) Properties of Pyrazole Derivatives
In the realm of material science, pyrazole derivatives have emerged as promising candidates for applications in non-linear optics (NLO). nih.govrsc.orgjhuapl.edu NLO materials are capable of altering the properties of light and are crucial for technologies such as optical data storage, optical switching, and frequency conversion. mdpi.com The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by factors such as molecular structure, electronic properties, and the presence of electron-donating and electron-accepting groups.
Research into pyrazole derivatives has shown that the incorporation of "push-pull" systems, where an electron-donating group is conjugated to an electron-accepting group through a π-system, can lead to significant second-order and third-order NLO responses. rsc.orgresearchgate.netresearchgate.netwiley.com The pyrazole ring can act as an effective π-linker in such systems.
While direct studies on the NLO properties of this compound are not extensively reported, its structural features suggest its potential as a precursor for NLO-active materials. The nitro group is a strong electron-accepting group, and the bromo substituent can be replaced with various electron-donating groups via the palladium-catalyzed reactions discussed previously. This would create the desired push-pull architecture.
The table below summarizes key findings from studies on the NLO properties of various pyrazoline and pyrazole derivatives, illustrating the potential of this class of compounds. researchgate.netresearchgate.netresearchgate.net
| Compound Class | NLO Property Investigated | Key Findings |
| Pyrazoline Derivatives | Second-Order NLO Response | Correlation between chemical structure and NLO properties established. rsc.orgresearchgate.net |
| Pyrazoline Derivatives | Third-Order NLO Response | High dependence of optical nonlinearity on functionalization. researchgate.netresearchgate.net |
| Push-Pull Tetrazoles | First Hyperpolarizability | Strong correlation between calculated and experimental values. nih.gov |
| Pyrrole Hydrazones | First Hyperpolarizability | Incorporation of electron-withdrawing groups increases NLO response. nih.gov |
| Pyrazoline Derivatives | Two-Photon Absorption | Potential for lasing applications. researchgate.net |
These studies underscore the promise of pyrazole-based systems in the development of new NLO materials. researchgate.net Further research into the synthesis and characterization of derivatives of this compound specifically designed for NLO applications could lead to the discovery of novel materials with enhanced optical properties.
Investigations into Biological and Pharmacological Activities of 5 Bromo 1 Methyl 4 Nitro 1h Pyrazole Derivatives
Antimicrobial Activity Studies
The pyrazole (B372694) nucleus is a foundational structure for many compounds exhibiting potent antimicrobial properties. nih.govorientjchem.org The introduction of electron-withdrawing groups, such as bromo and nitro substituents, has been shown to enhance the antimicrobial efficacy of pyrazole derivatives. ajpp.in
Research into pyrazole derivatives has revealed significant antibacterial potential, particularly against Gram-positive bacteria. nih.govmeddocsonline.org Studies on various substituted pyrazoles indicate that the presence and position of bromo and nitro groups can be critical for activity. For instance, certain pyrazole derivatives featuring bromo substituents have demonstrated improved antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against several bacterial strains. nih.gov Similarly, pyrazole derivatives with a nitro substituent have shown moderate to excellent activity against various bacterial strains. ajpp.innih.gov
One study highlighted that new nitro pyrazole-based thiazole (B1198619) derivatives exhibited remarkable antibacterial activity against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. meddocsonline.org The antibacterial activity against E. coli was found to improve with the introduction of electron-withdrawing groups like bromo and nitro groups. ajpp.in Another study reported that certain (Z)-3-bromo-pyrazolyl derivatives showed good antibacterial activity with an MIC value of 32 μg/mL. meddocsonline.org
The mechanism of action for some pyrazole derivatives has been linked to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that potential targets include topoisomerase II and IV, as well as DNA gyrase, which are crucial for bacterial DNA replication. nih.gov
| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Bromo-pyrazole derivatives | Various Gram-positive strains | 3.12 µg/mL | nih.gov |
| Nitro-pyrazole substituent | Various strains | Moderate Activity | nih.gov |
| (Z)-3-bromo-pyrazolyl derivative | Not Specified | 32 µg/mL | meddocsonline.org |
| Nitro pyrazole-based thiazole derivatives | S. pyogenes, S. aureus, P. aeruginosa, E. coli | Remarkable Activity | meddocsonline.org |
Pyrazole derivatives have also been extensively investigated for their antifungal properties. nih.govnih.gov The structure-activity relationship (SAR) studies often point to the importance of specific substitutions on the pyrazole ring for enhancing antifungal potency.
The presence of a nitro group has been associated with significant antifungal activity. meddocsonline.org For example, a nitro-aromatic pyrazole derivative was identified as having the best activity against Penicillium chrysogenum and Pseudomonas aeruginosa. meddocsonline.org Another study on new nitro pyrazole-based thiazole derivatives reported remarkable antifungal activity against Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org
SAR analyses indicate that electron-withdrawing groups, including both nitro and bromo substituents, significantly influence antifungal activity. rsc.org One study synthesized a series of N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, which exhibited higher antifungal activity against seven phytopathogenic fungi than the standard drug boscalid. nih.gov This highlights the potential of combining bromo and methyl-pyrazole moieties to develop potent antifungal agents.
| Derivative Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Nitro-aromatic pyrazole derivative | Penicillium chrysogenum | Best Activity | meddocsonline.org |
| Nitro pyrazole-based thiazole derivatives | A. niger, A. clavatus, C. albicans | Remarkable Activity | meddocsonline.org |
| Bromo-methyl-pyrazole carboxamide derivative | Seven phytopathogenic fungi | Higher than Boscalid | nih.gov |
Anti-inflammatory and Analgesic Research
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents, with marketed drugs like celecoxib (B62257) featuring this core structure. nih.govnih.govrjeid.com Research has demonstrated that various derivatives possess significant anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.nettandfonline.comnih.gov
Numerous studies have synthesized and evaluated pyrazole derivatives for their ability to reduce inflammation in models such as carrageenan-induced paw edema. tandfonline.commdpi.com For instance, certain pyrazoline derivatives showed potent anti-inflammatory effects. mdpi.com The analgesic potential of pyrazole derivatives has also been confirmed in various studies, where compounds were found to be effective in reducing pain responses. nih.govrjpbr.com The fusion of a pyrazole ring with other heterocyclic systems, such as thiophene, has been explored to create agents with enhanced anti-inflammatory and analgesic actions. nih.gov While specific studies focusing solely on 5-bromo-1-methyl-4-nitro-1H-pyrazole derivatives are limited, the broader class of pyrazoles, including those with halogen and other electron-withdrawing groups, consistently shows promise in this therapeutic area. mdpi.comresearchgate.net
Antitumor and Anticancer Investigations
The development of novel anticancer agents is a major focus of pyrazole derivative research. nih.govnih.gov A significant body of evidence suggests that these compounds can exhibit potent cytotoxic activity against various human cancer cell lines. researchgate.netnih.govekb.eg
Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as bromo and nitro groups, can significantly enhance the anticancer potential of pyrazole derivatives. nih.gov For example, one study found that substitution with bromo and nitro groups markedly improved the anticancer activity of aryldiazenyl pyrazole derivatives against breast (MCF-7), liver (HepG2), and colorectal (HCT-116) cancer cell lines. nih.gov Another study noted that replacing a dinitro group with a 4-bromo group resulted in reasonable anticancer activity. nih.gov
The efficacy of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth. Several pyrazole derivatives have demonstrated low micromolar IC50 values against a range of cancer cell lines. nih.govnih.gov
| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Aryldiazenyl pyrazole derivative | HCT-116 (Colorectal) | 4.2 µM | nih.gov |
| Aryldiazenyl pyrazole derivative | HepG2 (Liver) | 4.4 µM | nih.gov |
| Aryldiazenyl pyrazole derivative | MCF-7 (Breast) | 17.8 µM | nih.gov |
| Pyrazole derivative 42 | WM 266.4 (Melanoma) | 0.12 µM | nih.gov |
| Pyrazole derivative 42 | MCF-7 (Breast) | 0.16 µM | nih.gov |
| Pyrazole-pyrimidinone derivative 62c (nitro-substituted) | MCF-7 (Breast) | 3.65 µM | rsc.org |
Enzyme Inhibition Studies
The pharmacological effects of pyrazole derivatives are often mediated by their ability to inhibit specific enzymes. researchgate.net This targeted inhibition is a key mechanism behind their anti-inflammatory, anticancer, and antimicrobial activities.
In the context of anti-inflammatory action, pyrazole derivatives are renowned as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. tandfonline.comnih.gov Many novel pyrazole compounds have been designed and shown to be potent and selective COX-2 inhibitors. tandfonline.comsemanticscholar.org
As anticancer agents, pyrazole derivatives have been found to inhibit various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and HER-2 tyrosine kinase. nih.gov Additionally, enzymes like xanthine (B1682287) oxidase and carbonic anhydrase have been identified as targets for anticancer pyrazole compounds. nih.gov One pyrazole derivative demonstrated potent xanthine oxidase inhibitory activity with an IC50 value of 0.83 μM. nih.gov
In the realm of antimicrobial therapy, pyrazole-based compounds have been developed as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial growth. nih.gov
Evaluation of Other Pharmacological Potentials (e.g., Anticonvulsant, Antiviral, Antitubercular)
Beyond the activities already discussed, the versatile pyrazole scaffold has been explored for a range of other therapeutic applications. pharmatutor.orgnih.govresearchgate.netglobalresearchonline.net
Anticonvulsant Activity: Several pyrazole derivatives have been synthesized and evaluated for their potential to manage seizures. researchgate.netresearchgate.net Certain compounds have shown protective effects in maximal electroshock seizure and subcutaneous pentylenetetrazole-induced seizure models in mice. researchgate.net
Antiviral Activity: The antiviral potential of pyrazoles has been investigated, with some derivatives showing promising activity against viruses such as Hepatitis A and Herpes Simplex Virus type-1. nih.gov Substituted pyrazole derivatives have also been reported to be active against a broad panel of viruses in various cell cultures. nih.gov
Antitubercular Activity: The search for new treatments for tuberculosis has led to the investigation of pyrazole derivatives. researchgate.netresearchgate.net While some studies have found only weak to moderate activity, the pyrazole nucleus is considered a promising starting point for the development of more potent antitubercular agents. ajpp.inresearchgate.net
Based on the conducted research, it is not possible to provide a detailed article that strictly adheres to the requested outline focusing solely on the chemical compound “this compound” and its specific derivatives.
While general information on the synthesis and pharmacological activities of various pyrazole derivatives, including carboxamides and oxadiazole conjugates, is available, the specific research findings, detailed synthetic pathways, and biological activity data for derivatives originating from this compound could not be located. The user's instructions to strictly adhere to the provided outline and to not introduce any information outside this specific scope cannot be met with the currently available information.
Therefore, generating a thorough, informative, and scientifically accurate article for each specified section and subsection as requested is not feasible.
Future Perspectives and Emerging Research Directions
Development of Greener Synthetic Methodologies for 5-bromo-1-methyl-4-nitro-1H-pyrazole
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. researchgate.net Future efforts will likely focus on developing more environmentally benign and efficient synthetic protocols for this compound. Key areas of development include the adoption of green solvents, alternative energy sources, and catalytic systems.
Green chemistry principles advocate for preventing pollution at the molecular level by reducing or eliminating the generation of hazardous substances. nih.gov For pyrazole synthesis, this involves moving away from conventional organic solvents towards greener alternatives like water. thieme-connect.com Methodologies such as microwave-assisted synthesis and grinding techniques have already been successfully applied to produce other heterocyclic compounds bearing a pyrazole moiety, often resulting in higher yields and shorter reaction times compared to conventional methods. nih.gov
Furthermore, the development of reusable catalysts, such as ZrO2 nanoparticles or nanocomposites, presents a promising avenue for creating more sustainable synthetic routes. researchgate.netthieme-connect.com These catalysts can be easily separated and reused, minimizing waste and cost. researchgate.net By focusing on these greener approaches, the synthesis of this compound can become more atom-efficient, less hazardous, and economically viable.
Advanced Mechanistic Studies of its Chemical Transformations
A thorough understanding of the reaction mechanisms governing the chemical transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of its reactions.
For instance, studies on the synthesis of related pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, have identified key reaction intermediates and plausible mechanisms involving Vilsmeier reactive species. mdpi.com Similar detailed investigations for this compound could reveal transient species and transition states, providing a deeper understanding of its reactivity. This knowledge is fundamental for controlling reaction outcomes, improving yields, and designing novel transformations. Understanding the regioselectivity of reactions, such as halogenation, is also critical; it is known that for pyrazole rings, the 4-position is often halogenated first unless it is already substituted. researchgate.net
Rational Design of Novel Derivatives based on Computational Predictions and SAR
The process of drug discovery and material science can be significantly accelerated through the use of computational tools for the rational design of new molecules. For this compound, its core structure can serve as a scaffold for developing novel derivatives with tailored properties. This approach relies heavily on computational predictions and the analysis of Structure-Activity Relationships (SAR).
Molecular docking simulations can predict the binding affinities and modes of interaction between pyrazole derivatives and biological targets, such as enzymes or receptors. semanticscholar.orgnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also vital for assessing the druglikeness of potential new compounds early in the design phase. semanticscholar.org For example, in silico calculations were used to predict the absence of toxic risks for certain 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. researchgate.net
SAR studies help identify which parts of a molecule are critical for its activity. For some pyrazole derivatives, it has been shown that aryl substituents at specific positions on the pyrazole ring are crucial for their biological effects. nih.gov By systematically modifying the structure of this compound and evaluating the activity of the resulting derivatives, researchers can build robust SAR models to guide the design of more potent and selective compounds.
Table 1: Computational Approaches for Rational Drug Design of Pyrazole Derivatives
| Computational Method | Application in Pyrazole Research | Reference |
|---|---|---|
| Molecular Docking | Predicts binding modes and energies with biological targets like enzymes. | semanticscholar.orgnih.gov |
| In Silico ADMET | Predicts pharmacokinetic and toxicity properties of new derivatives. | semanticscholar.org |
| Density Functional Theory (DFT) | Used for molecular structure optimization and prediction of electronic properties. | nih.gov |
Exploration of Uncharted Biological and Material Applications
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic uses. nih.gov While the specific biological profile of this compound is not extensively documented, the activities of structurally related compounds suggest several promising areas for exploration.
Research on similar 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles has revealed potential antiplatelet, anticoagulant, and antioxidant activity. researchgate.net This provides a strong rationale for investigating this compound and its derivatives for applications in cardiovascular and oxidative stress-related diseases.
Furthermore, the broader class of pyrazole derivatives has demonstrated a vast spectrum of biological activities, including:
Anti-inflammatory effects nih.gov
Anticancer properties nih.gov
Antibacterial and antifungal activity nih.gov
Antidiabetic potential through enzyme inhibition nih.gov
Beyond medicine, the unique electronic and structural properties of nitrated and halogenated pyrazoles could lend themselves to applications in material science, although this area remains largely unexplored. Future research should involve broad biological screening and material characterization to uncover novel applications for this versatile chemical entity.
Q & A
Q. Methodological Answer
- ¹H/¹³C NMR : Identify substituent environments. For example, the methyl group at N1 appears as a singlet (~δ 3.8–4.1 ppm), while the nitro group deshields adjacent protons .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Br: ~1.89 Å; C-NO₂: ~1.47 Å) using SHELXL for refinement .
- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
How does the nitro group influence the reactivity of this compound in further functionalization?
Advanced Analysis
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the ortho and para positions relative to itself. However, steric hindrance from the methyl and bromine groups may limit accessibility.
Experimental Design :
- Perform Suzuki-Miyaura coupling at the bromine site using Pd catalysts, retaining the nitro group for subsequent reduction to amine .
- Assess substituent effects via Hammett plots to quantify electronic contributions .
Are there reported biological activities for this compound or its analogs?
Research Context
While direct studies are limited, structurally related pyrazoles exhibit antimicrobial and anticancer activities.
Methodological Approach :
- Screen for antimicrobial activity using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, following protocols for analogs in .
- Evaluate cytotoxicity via MTT assays, noting the nitro group’s potential for bioreductive activation .
How can computational tools like AutoDock Vina predict the binding interactions of this compound with biological targets?
Q. Advanced Application
- Docking Workflow :
- Prepare the ligand (optimize geometry using DFT at B3LYP/6-31G* level).
- Select a target (e.g., Mycobacterium tuberculosis enoyl reductase for antimicrobial studies).
- Use AutoDock Vina for binding affinity calculations, prioritizing hydrogen bonds with the nitro group and hydrophobic interactions with the methyl group .
Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .
How should researchers address discrepancies in spectroscopic data during structural validation?
Q. Data Contradiction Analysis
- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, if ¹H NMR suggests unexpected splitting, use NOESY to assess spatial proximity .
- Crystallographic Refinement : Resolve ambiguities (e.g., tautomerism) via high-resolution X-ray data processed with SHELXL .
What strategies are effective for optimizing reaction yields in the synthesis of nitro-substituted pyrazoles?
Q. Experimental Optimization
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during nitration .
- Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance nitration efficiency.
- Yield Monitoring : Track by-products via HPLC and adjust stoichiometry of HNO₃/H₂SO₄ .
How can regioselectivity challenges in pyrazole functionalization be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
